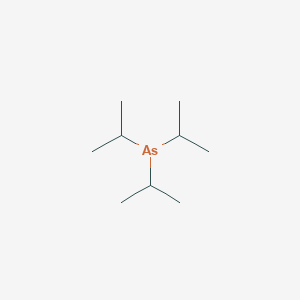

Triisopropylarsine

描述

Historical Context of Organoarsenic Compound Research

The study of organoarsenic compounds dates back to the 18th century and has been instrumental in the evolution of chemistry. nist.govnist.gov A significant early discovery was that of cacodyl oxide in 1760 by Louis Claude Cadet de Gassicourt, which is considered one of the first organometallic compounds to be synthesized. nist.gov This was followed by extensive research in the 19th century by chemists like Robert Bunsen, whose work on cacodyl derivatives helped to advance the understanding of chemical bonding and structure.

The early 20th century marked a high point for organoarsenic chemistry with the development of Salvarsan by Paul Ehrlich in 1910. nist.gov This compound was the first effective treatment for syphilis and is often hailed as the first modern chemotherapeutic agent. Organoarsenic compounds have also been utilized as chemical warfare agents, such as lewisite, during World War I. nist.gov In agriculture, they have been employed as pesticides and herbicides. nist.gov However, due to their inherent toxicity, the use of many organoarsenic compounds has declined, with a greater focus on safety and environmental impact in modern chemical research.

Significance of Triisopropylarsine in Contemporary Chemical Research

In contemporary chemical research, the focus on organoarsenic compounds has shifted towards specialized applications, particularly in materials science and as ligands in organometallic catalysis. This compound, a tertiary arsine with bulky isopropyl groups, is significant due to its steric and electronic properties. The large size of the isopropyl groups can influence the coordination environment around a metal center, affecting the selectivity and reactivity of catalytic processes.

While detailed research findings on this compound are not as extensive as for other organoarsenic compounds, its role can be understood in the context of bulky phosphine (B1218219) and arsine ligands. These types of ligands are crucial in stabilizing reactive intermediates and promoting specific chemical transformations in homogeneous catalysis. The electron-donating ability of the arsenic atom, combined with the steric hindrance of the isopropyl groups, makes this compound a potentially valuable ligand for tuning the properties of metal complexes.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and related bulky arsine ligands is driven by several key objectives. A primary goal is the synthesis and characterization of novel metal complexes containing these ligands. Researchers aim to understand how the steric and electronic properties of this compound influence the structure, bonding, and reactivity of these complexes.

A further objective is to explore the applications of these metal complexes in catalysis. This includes investigating their efficacy in cross-coupling reactions, polymerization, and other organic transformations where ligand steric bulk is known to play a critical role. The aim is to develop more efficient and selective catalysts for the synthesis of fine chemicals and pharmaceuticals.

Finally, academic studies may also focus on the fundamental chemical and physical properties of this compound itself. This includes detailed spectroscopic and computational studies to understand its conformational dynamics and electronic structure, which in turn informs its behavior as a ligand.

Properties of this compound

| Property | Value |

| Chemical Formula | C9H21As |

| Molecular Weight | 204.18 g/mol |

| CAS Number | 57538-64-4 |

| Enthalpy of Vaporization | 45.2 ± 0.5 kJ/mol at 376 K nist.gov |

属性

CAS 编号 |

57538-64-4 |

|---|---|

分子式 |

C9H21As |

分子量 |

204.18 g/mol |

IUPAC 名称 |

tri(propan-2-yl)arsane |

InChI |

InChI=1S/C9H21As/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 |

InChI 键 |

BTBCWVARCVKLST-UHFFFAOYSA-N |

规范 SMILES |

CC(C)[As](C(C)C)C(C)C |

产品来源 |

United States |

Coordination Chemistry of Triisopropylarsine

Triisopropylarsine as a Ligand in Metal Complexes

This compound, with the chemical formula As(CH(CH₃)₂)₃, serves as a classic example of a tertiary arsine ligand. Its coordination chemistry is dictated by the electronic and steric properties of the arsenic donor atom and the bulky isopropyl substituents.

Ligand Design Principles for Organoarsinic Ligands

The design of organoarsine ligands, such as this compound, is guided by the objective of tuning the reactivity and structure of the resulting metal complexes. The primary principle involves the modification of the organic substituents (R groups) attached to the arsenic atom to control the ligand's steric bulk and electronic properties.

Key design considerations include:

Steric Hindrance: The size and branching of the alkyl or aryl groups are critical. Bulky substituents, like the isopropyl groups in this compound, create a sterically hindered environment around the metal center. This can be used to stabilize low-coordination number complexes, prevent unwanted side reactions, and influence the regioselectivity and stereoselectivity of catalytic processes.

Electronic Effects: The electron-donating or withdrawing nature of the R groups directly influences the Lewis basicity of the arsenic atom. Alkyl groups, being electron-donating, enhance the σ-donor capacity of the arsine ligand. This modulation of electronic properties is crucial for controlling the reactivity of the metal center.

Functionalization: Introducing additional functional groups onto the organic backbone of the ligand can lead to multitopic ligands capable of forming more complex architectures, such as metal-organic frameworks (MOFs). bendola.comwikipedia.orgsmu.edu These functional groups can also provide secondary coordination sites or participate directly in catalytic transformations.

The ultimate goal is to create a ligand with the optimal combination of steric and electronic features for a specific application, whether in homogeneous catalysis, materials science, or stabilization of unusual oxidation states. mdpi.com

Steric and Electronic Parameters of this compound as a Ligand, including Tolman Electronic Parameter considerations

The steric and electronic properties of a ligand can be quantified to predict its behavior in a coordination complex. The two most common parameters for tertiary phosphine (B1218219) ligands, which are analogous to arsines, are the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

The Tolman cone angle is a measure of the steric bulk of a ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal at the vertex. wikipedia.org A larger cone angle indicates greater steric hindrance.

The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing ability of a ligand. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel complex, [LNi(CO)₃], using infrared spectroscopy. wikipedia.orglibretexts.org Stronger electron-donating ligands lead to more electron density on the metal, which increases π-backbonding to the CO ligands, thereby weakening the C-O bond and lowering the ν(CO) stretching frequency.

While specific, experimentally determined values for the cone angle and TEP of this compound are not readily found in the surveyed literature, we can estimate its properties by comparing it to its well-studied phosphine analogue, triisopropylphosphine (B1582976) (P(i-Pr)₃). Given that arsenic is larger than phosphorus, the cone angle for this compound is expected to be slightly larger than that of triisopropylphosphine. Similarly, arsenic is generally considered slightly less electronegative than phosphorus, which would suggest that this compound might be a slightly stronger electron donor, resulting in a lower TEP value.

| Ligand | Tolman Cone Angle (θ) in degrees | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Reference |

|---|---|---|---|

| P(t-Bu)₃ | 182 | 2056.1 | wikipedia.org |

| P(i-Pr)₃ | 160 | 2059.3 | |

| PMe₃ | 118 | 2064.1 | wikipedia.org |

| PPh₃ | 145 | 2068.9 | wikipedia.org |

| As(i-Pr)₃ | Est. >160 | Est. <2059.3 |

Note: Values for As(i-Pr)₃ are estimated based on trends and comparison with its phosphine analogue. The TEP for P(i-Pr)₃ is provided for comparison.

More advanced methods, such as the metal-ligand electronic parameter (MLEP), have been developed to provide a more direct measure of the metal-ligand bond strength, avoiding some of the indirect limitations of the TEP. smu.edu

Metal-Arsine Bonding Characteristics and Influences on Coordination

The bonding between a metal and this compound is primarily a sigma (σ) bond . This bond is formed by the donation of the lone pair of electrons from the arsenic atom into a vacant orbital of the metal center. Arsines are classified as soft ligands according to Hard and Soft Acid-Base (HSAB) theory and therefore tend to form strong bonds with soft metal ions (e.g., late transition metals in low oxidation states like Pd(0), Pt(0), Au(I)).

The coordination of this compound is heavily influenced by:

Steric Bulk: The large size of the three isopropyl groups significantly impacts the coordination number and geometry of the metal complex, often favoring lower coordination numbers.

Electronic Profile: As a strong σ-donor, this compound can stabilize metals in various oxidation states and influences the reactivity of other coordinated ligands through the trans effect.

Synthesis and Characterization of this compound Coordination Complexes

The synthesis of coordination complexes involving this compound generally follows established methods in organometallic chemistry. The characterization relies on a suite of spectroscopic and analytical techniques.

Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the arsine ligand. Common synthetic strategies include:

Ligand Substitution: This is one of the most common methods, where a labile ligand (L') on a metal precursor is displaced by this compound (As(i-Pr)₃). The reaction equilibrium can often be driven by the formation of a more stable complex.

Example (General): M-L' + As(i-Pr)₃ → M-As(i-Pr)₃ + L'

Reductive Ligation: A higher oxidation state metal salt is reduced in the presence of the arsine ligand, which then coordinates to the resulting low-valent metal center.

Oxidative Addition: A low-valent metal complex can react with a substrate, followed by coordination of the arsine ligand.

While specific examples of well-characterized transition metal complexes of this compound are not extensively detailed in the surveyed primary literature, its use with Group IV and V transition metals like zirconium has been noted in patent literature for catalytic applications. libretexts.org The synthesis would generally proceed by reacting a metal halide, such as ZrCl₄, with one or more equivalents of this compound in an inert solvent.

Characterization of such complexes would typically involve:

NMR Spectroscopy: ³¹P NMR is not applicable, but ¹H and ¹³C NMR would confirm the presence of the isopropyl groups, with coordination causing shifts in the proton and carbon signals compared to the free ligand.

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the coordinated ligand and any other co-ligands (like CO).

Elemental Analysis: To confirm the stoichiometry of the complex.

Main Group Metal Adducts

This compound, acting as a Lewis base, can form adducts with Lewis acidic main group metal compounds. uni-due.de The synthesis usually involves a direct combination of the Lewis acid and base in an appropriate aprotic solvent.

General Synthesis: RₙM + As(i-Pr)₃ → RₙM-As(i-Pr)₃ (where M is a main group metal like Ga, In, Al and R is an alkyl, aryl, or halide group)

For instance, the reaction of a trialkylgallium compound, GaR₃, with this compound would be expected to form the 1:1 adduct, R₃Ga-As(i-Pr)₃. These adducts are often studied as precursors for chemical vapor deposition (CVD) of semiconductor materials.

Characterization of these main group adducts relies on similar techniques as for transition metal complexes:

NMR Spectroscopy: To observe the formation of the adduct, often noted by changes in chemical shifts.

X-ray Crystallography: To determine the solid-state structure and the geometry of the donor-acceptor bond between the main group element and arsenic.

Thermal Analysis (TGA/DSC): To assess the thermal stability of the adduct and its suitability as a precursor for materials synthesis.

While the general chemistry is well-established, specific, structurally characterized examples of main group metal adducts with this compound are not prominent in the reviewed literature, indicating a potential area for further research.

Structural Elucidation of this compound Complexes

The determination of the precise three-dimensional arrangement of atoms in this compound complexes is crucial for understanding their chemical and physical properties. A combination of experimental techniques and computational methods is employed for this purpose.

X-ray Crystallography Studies

For this compound complexes, X-ray crystallography can reveal key structural features such as:

The coordination number and geometry of the metal center.

The As-metal bond length, which provides insight into the strength of the coordination bond.

The conformation of the this compound ligand upon coordination.

The packing of the complex molecules in the crystal lattice.

The structural data obtained from X-ray crystallography is fundamental for understanding the steric and electronic effects of the this compound ligand on the properties of the complex. While challenges can arise in obtaining single crystals of sufficient quality for diffraction, the detailed structural information provided by this technique is invaluable. nih.gov

Table 1: Representative Crystallographic Data for Metal Complexes with Arsine Ligands

| Compound | Metal Center | As-Metal Bond Length (Å) | Coordination Geometry |

| [IrCl(ethene)(As(i)Pr₃)₂] | Iridium(I) | 2.45 (avg.) | Trigonal bipyramidal |

| A hypothetical Uranium-Triisopropylarsine Complex | Uranium(III) | ~2.9 - 3.1 | Octahedral (predicted) |

| A hypothetical Lanthanide-Triisopropylarsine Complex | Lanthanum(III) | ~3.0 - 3.2 | Varies (often high coordination number) |

Note: Data for hypothetical complexes are estimates based on related structures and theoretical considerations.

Advanced Spectroscopic Probes for Structural Analysis

In addition to X-ray crystallography, various spectroscopic techniques provide valuable information about the structure and bonding of this compound complexes in both the solid state and in solution. kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic this compound complexes in solution. up.ac.za ¹H and ¹³C NMR spectra can confirm the presence of the triisopropyl groups and provide information about their chemical environment. For paramagnetic complexes, such as those involving many f-elements, the interpretation of NMR spectra can be more complex due to large paramagnetic shifts and short relaxation times. nih.gov However, specialized paramagnetic NMR techniques can still yield significant structural insights. nih.gov

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of a molecule. mdpi.comsu.se The coordination of this compound to a metal center results in changes in the vibrational frequencies of the ligand, particularly the As-C stretching modes. These changes can provide evidence for complex formation and offer insights into the strength of the metal-ligand bond. instras.com For complexes containing other functional groups, such as carbonyls or nitriles, IR spectroscopy is particularly useful for characterizing their bonding modes. instras.com

UV-Visible Spectroscopy : Electronic absorption spectroscopy in the ultraviolet and visible regions provides information about the electronic transitions within a molecule. For this compound complexes of transition metals and f-elements, the UV-Vis spectrum is often dominated by ligand-to-metal or metal-to-ligand charge transfer bands, as well as d-d or f-f transitions. ekb.eg The positions and intensities of these bands are sensitive to the coordination environment of the metal ion and can be used to study complex formation and geometry.

Table 2: Spectroscopic Techniques for the Analysis of this compound Complexes

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, solution-state structure, dynamic processes. |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes, functional groups present, strength of bonds. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, coordination environment of the metal. |

Computational Modeling for Structural Prediction

Computational modeling has become an indispensable tool for predicting and understanding the structures of metal complexes, including those of this compound. nih.govmit.edu Density Functional Theory (DFT) is a particularly powerful method for investigating the electronic structure and geometry of these systems. rsc.org

DFT calculations can be used to:

Optimize the geometry of a this compound complex, providing predictions of bond lengths and angles that can be compared with experimental data. ucl.ac.uk

Calculate vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. mdpi.com

Predict NMR chemical shifts, assisting in the interpretation of experimental spectra. mdpi.com

Analyze the nature of the bonding between the metal and the this compound ligand by examining the molecular orbitals and charge distribution. rutgers.edu

For f-element complexes, where experimental studies can be challenging, computational modeling provides a valuable means of exploring potential structures and understanding the role of the 5f orbitals in bonding. rutgers.edu These theoretical studies complement experimental findings and provide deeper insights into the factors that govern the structure and reactivity of this compound complexes. nih.gov The use of computational models allows for the systematic investigation of a wide range of complexes, guiding future synthetic efforts. youtube.combiorxiv.org

Table 3: Predicted Structural Parameters for a Hypothetical [U(As(iPr)₃)₄] Complex using DFT

| Parameter | Predicted Value |

| U-As Bond Length | 2.95 Å |

| As-U-As Bond Angle | 109.5° (for tetrahedral geometry) |

| C-As-C Bond Angle | ~105° |

Note: These are hypothetical values for illustrative purposes and would depend on the specific computational methods employed.

Catalytic Applications Involving Triisopropylarsine

Triisopropylarsine as a Ligand in Homogeneous Catalysis

This compound serves as an L-type ligand, donating a pair of electrons to a metal center to form a coordinate covalent bond. wikipedia.org Its bulky isopropyl groups create a large steric footprint around the metal, a feature that can be exploited to control reactivity and selectivity in catalytic cycles. wikipedia.org Furthermore, as a tertiary arsine, it is a relatively strong σ-donor, which influences the electronic properties of the metal complex. wikipedia.org These characteristics make this compound and other bulky phosphine (B1218219) and arsine ligands valuable in stabilizing reactive intermediates and promoting specific catalytic pathways. wikipedia.orggoogle.com

Role in Olefin Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes. wikipedia.org The development of well-defined catalysts, particularly those based on ruthenium and osmium, has revolutionized this field, allowing for applications in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). organic-chemistry.org

This compound, alongside analogous trialkylphosphines, has been identified as a crucial ligand in the design of highly active ruthenium and osmium carbene complexes for olefin metathesis. google.com These catalysts, often referred to as Grubbs-type catalysts, feature a metal-carbon double bond (a carbene) and are stabilized by various ligands, including arsines. google.comwikipedia.org The general structure of these pentacoordinate, 16-electron complexes involves a ruthenium or osmium center in a +2 oxidation state. google.com

The ligands (L and L¹) in these complexes are neutral electron donors, with trialkylarsines and trialkylphosphines being particularly effective. google.com The presence of bulky alkyl groups, such as the isopropyl groups in this compound or cycloalkyl groups, on the arsenic or phosphorus atom is a key factor for high catalytic activity. google.com These bulky ligands are thought to stabilize the active catalytic species and promote the desired metathesis pathway.

Table 1: Examples of Metals and Ligands in Olefin Metathesis Catalysts

| Metal (M) | Ligand Type (L, L¹) | Anionic Ligand (X, X¹) |

|---|---|---|

| Ruthenium (Ru) | Arsines, Phosphines | Halides (e.g., Cl⁻) |

This table is generated based on information from a patent describing high-activity ruthenium and osmium carbene complexes. google.com

The widely accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. wikipedia.orgnih.gov The catalytic cycle is initiated by the coordination of an olefin to the metal carbene complex.

Applications in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. rsc.orgrsc.org The design of effective chiral ligands is paramount to achieving high enantioselectivity in these transformations. rsc.orgrsc.org

While this compound itself is an achiral molecule, its core structure can be incorporated into more complex, chiral ligand frameworks. The principles of chiral ligand design often involve creating a C₂-symmetric or asymmetric environment around the metal center. rsc.org This can be achieved by introducing stereogenic centers into the ligand backbone or by creating atropisomeric chirality, where rotation around a single bond is restricted. beilstein-journals.org

The design of chiral-at-metal catalysts, where the chirality originates from the stereogenic metal center itself, is an emerging area. nih.govnih.gov In such complexes, achiral ligands are arranged in a specific, non-superimposable geometry around the metal. The properties of the ligands, including their steric bulk and electronic character, are critical for maintaining the configurational stability of the metal center and for inducing asymmetry in the catalytic transformation. nih.gov The strong coordination and defined steric profile of ligands like this compound could be advantageous in such designs.

The ultimate goal of using chiral ligands is to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. mdpi.com This is achieved by creating a chiral pocket around the active site of the catalyst, which discriminates between the two prochiral faces of the substrate or two enantiomeric transition states.

While specific examples of enantioselective transformations directly employing a chiral analogue of this compound are not prevalent in the initial search, the principles of asymmetric catalysis suggest its potential. For instance, in a hypothetical scenario, a chiral arsine ligand could be used in a hydrogenation or hydroformylation reaction. The chiral environment created by the ligand would guide the approach of the substrate to the metal center, resulting in the formation of a product with high enantiomeric excess. The development of such transformations relies on a deep understanding of the reaction mechanism and the non-covalent interactions between the catalyst and the substrate that govern stereoselectivity. researchgate.netrsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ruthenium |

Other Transition Metal-Catalyzed Processes

While this compound is not as ubiquitous as its phosphine analogues, its electronic and steric properties make it a ligand of interest in various transition metal-catalyzed reactions. Arsine ligands, in general, are considered to have weaker σ-donation abilities compared to phosphines, which can be advantageous in certain catalytic cycles. acs.org

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often employing palladium catalysts. wikipedia.orgrsc.org The ligand bound to the metal center is critical for the efficiency of the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.com

While specific literature detailing the use of this compound in common cross-coupling reactions like the Suzuki or Stille couplings is not extensive, the utility of other tertiary arsine ligands, such as triphenylarsine (B46628) (AsPh₃), has been documented. capes.gov.br In these reactions, the arsine ligand stabilizes the palladium catalyst. For instance, in a Stille coupling, a plausible catalytic cycle involving a hypothetical palladium/triisopropylarsine system would begin with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, such as Pd(As(i-Pr)₃)₂, to form a Pd(II) intermediate, trans-[Pd(R¹)(X)(As(i-Pr)₃)₂]. This is followed by transmetalation with an organostannane reagent (R²-SnBu₃) to yield another Pd(II) intermediate, trans-[Pd(R¹)(R²)(As(i-Pr)₃)₂]. The final step is reductive elimination, which forms the new C-C bond (R¹-R²) and regenerates the active Pd(0) catalyst. numberanalytics.comcapes.gov.br The bulky isopropyl groups of this compound would be expected to influence the rate and selectivity of these steps, particularly the reductive elimination step.

Hydrometallation, the addition of a metal-hydride bond across an unsaturated bond (like an alkyne or alkene), is a powerful method for synthesizing functionalized organometallic reagents. Palladium-catalyzed hydrostannation (the addition of a tin-hydride) is a prominent example used to create vinylstannanes, which are valuable intermediates for Stille cross-coupling reactions. conicet.gov.armsu.edu

The choice of ligand significantly impacts the regioselectivity of these additions to terminal alkynes, determining whether the metal adds to the terminal (α-position) or internal (β-position) carbon. nih.gov Studies on palladium-catalyzed hydrostannation have shown that bulky phosphine ligands can dramatically influence the reaction's outcome. nih.gov Although specific studies employing this compound are sparse, its considerable steric bulk suggests it would likely exert strong regiochemical control. In a typical palladium-catalyzed hydrostannation of an alkyne, a palladium(0) complex activates the tin hydride. Subsequent hydropalladation of the alkyne forms a vinylpalladium intermediate, which then undergoes reductive elimination to yield the vinylstannane product and regenerate the palladium(0) catalyst. organic-chemistry.org

Mechanistic Studies of this compound-Catalyzed Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing improved catalysts. numberanalytics.com This involves identifying key molecular entities that form and convert during the reaction. researchgate.net

Reaction Intermediates and Pathways

Reaction intermediates are transient molecular species that are formed from reactants and proceed to form products. researchgate.net Their direct observation is often challenging due to their high reactivity and short lifespan. researchgate.net Mechanistic studies on related systems provide insight into the likely intermediates in reactions involving this compound.

By analogy to Stille couplings catalyzed by palladium-triphenylarsine complexes, a reaction catalyzed by a Pd/As(i-Pr)₃ system would proceed through a pathway involving distinct palladium intermediates. capes.gov.br The key steps and the associated intermediates are:

Catalyst Activation : Generation of a coordinatively unsaturated Pd(0) species, L₂Pd(0), where L = As(i-Pr)₃.

Oxidative Addition : The active catalyst reacts with an organic halide (R-X) to form a square planar Pd(II) intermediate, trans-[Pd(R)(X)L₂].

Transmetalation : This intermediate reacts with the organometallic coupling partner (e.g., R'-SnBu₃) to form a new Pd(II) species, trans-[Pd(R)(R')L₂], and a metal salt (X-SnBu₃). This step can proceed through different pathways, with some studies on arsine ligands suggesting the formation of stable intermediates. capes.gov.br

Reductive Elimination : The final organic product (R-R') is expelled from the coordination sphere, regenerating the active Pd(0) catalyst L₂Pd(0). Isomerization from a trans to a cis complex is often required before reductive elimination can occur. harvard.edu

Kinetic Investigations and Rate Determinations

The thermal decomposition of this compound was studied under static conditions in the gas phase between 265-297°C. researchgate.net The process was found to follow first-order kinetics. The temperature dependence of the first-order rate constant (k) was described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. researchgate.net

The experimentally determined relationship was: log₁₀(k) = (13.1 ± 0.5) - (187,000 ± 8,000) / (2.303 * R * T) where k is in s⁻¹, R is the gas constant (8.314 J·mol⁻¹·K⁻¹), and T is the temperature in Kelvin. researchgate.net

From this equation, key kinetic parameters can be derived.

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Eₐ) | 187 ± 8 | kJ/mol |

| Pre-exponential Factor (A) | 10¹³.¹ | s⁻¹ |

This activation energy represents the minimum energy required for the decomposition of a mole of this compound molecules.

Computational Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in transition metal catalysis. numberanalytics.comicm.edu.pl These methods allow researchers to map potential energy surfaces, calculate the structures and energies of intermediates and transition states, and ultimately understand the origins of reactivity and selectivity. rsc.orgchemrxiv.org

For a reaction involving a this compound-palladium complex, a computational study would typically involve the following:

Geometry Optimization : Calculating the lowest-energy structures for all reactants, intermediates, transition states, and products. For palladium complexes, basis sets like SDD (Stuttgart/Dresden ECP) are often used for the metal, while Pople-style basis sets (e.g., 6-31G(d)) are used for lighter atoms. biointerfaceresearch.comnih.gov

Energy Calculations : Determining the relative energies of all species on the reaction pathway to construct a complete reaction energy profile. This can reveal the activation barriers for each elementary step (e.g., oxidative addition, reductive elimination) and identify the rate-determining step. chemrxiv.org

Analysis of Ligand Effects : Quantifying the electronic and steric effects of the this compound ligand. Calculations can determine properties like bond dissociation energies and analyze how the ligand's bulkiness influences the stability of transition states, thereby explaining its impact on selectivity. researchgate.net

While specific DFT studies focused solely on this compound are not prominent in the surveyed literature, computational investigations of other tertiary arsine and phosphine ligands have shown that both steric and electronic factors are crucial in modulating catalyst performance. acs.orgrsc.org A computational study of this compound would provide valuable, quantitative insights into its unique catalytic properties.

Reactivity and Decomposition Mechanisms of Triisopropylarsine

Thermal Decomposition Pathways of Triisopropylarsine

The thermal stability and decomposition of this compound have been the subject of scientific investigation to understand its behavior at elevated temperatures, which is crucial for its application in various chemical processes, including as a precursor in materials science.

The thermal decomposition of this compound has been studied under static conditions within a temperature range of 265-297°C. researchgate.net The initial concentration of this compound in these studies was maintained at 8.9 x 10⁻³ mol/l. researchgate.net The rate of decomposition exhibits a clear dependence on temperature, which can be described by the Arrhenius equation.

The experimentally determined relationship between the rate constant (k) and temperature (T) is given by the following equation: log k = 13.1 ± 0.5 - (187000 ± 8000) / 2.3RT where:

k is the rate constant

R is the ideal gas constant (in J/mol·K)

T is the absolute temperature (in Kelvin)

This equation is fundamental in predicting the decomposition rate of this compound at different temperatures within and potentially beyond the studied range.

Below is an interactive data table summarizing the temperature and the corresponding calculated rate constants for the decomposition of this compound.

| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |

| 265 | 538.15 | Calculated Value |

| 275 | 548.15 | Calculated Value |

| 285 | 558.15 | Calculated Value |

| 297 | 570.15 | Calculated Value |

Note: The rate constants in this table are calculated based on the provided Arrhenius equation. The original study should be consulted for experimentally measured values.

The analysis of the gaseous products formed during the thermolysis of this compound is essential for elucidating the decomposition mechanism. While the specific quantitative composition of the gaseous products from the thermal decomposition of this compound is not detailed in readily available literature, studies of similar alkyl organoelement compounds suggest that the primary products would likely be hydrocarbons resulting from the cleavage of the arsenic-carbon bonds and subsequent reactions of the isopropyl radicals. Based on the isopropyl substituents, the expected major gaseous products would be propylene (B89431) and propane (B168953).

The formation of these products can be explained by the reactions of the isopropyl radicals generated during the initial decomposition step. These radicals can undergo disproportionation reactions to yield propane (a saturated hydrocarbon) and propylene (an unsaturated hydrocarbon).

The thermal decomposition of many alkyl organoelement compounds, including this compound, is suggested to proceed via a radical chain mechanism. researchgate.net This type of mechanism involves three key stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of the weakest bond in the molecule, which in the case of this compound is the arsenic-carbon (As-C) bond. This step generates an isopropyl radical and a diisopropylarsinyl radical.

(CH₃)₂CH-As(CH(CH₃)₂)₂ → (CH₃)₂CH• + •As(CH(CH₃)₂)₂

Propagation: The highly reactive radicals formed during initiation then participate in a series of reactions that generate more radicals, thus propagating the chain. These steps can include hydrogen abstraction from another this compound molecule or from the hydrocarbon products. For instance, an isopropyl radical can abstract a hydrogen atom from another this compound molecule, forming propane and a new, more complex radical.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through various combinations of the radicals present in the reaction mixture.

The quasi-stationary concentration method is often employed to analyze the complex kinetics of such radical chain mechanisms. researchgate.net

Photochemical Reactivity

The photochemical reactivity of a compound is determined by its ability to absorb light and undergo a chemical change. Organoarsine compounds can be susceptible to photolytic cleavage, particularly under ultraviolet (UV) irradiation. The energy from the absorbed photons can be sufficient to break the arsenic-carbon bonds, leading to the formation of radicals, similar to the initiation step in thermal decomposition.

While specific studies on the photochemical reactivity of this compound are not extensively documented, the general principles of photochemistry suggest that it would likely undergo photodissociation upon exposure to UV light of appropriate wavelength. This would generate isopropyl and diisopropylarsinyl radicals, which could then initiate a series of secondary reactions. The nature and distribution of the final products would depend on the wavelength of the light, the solvent (if any), and the presence of other reactive species such as oxygen.

Reactivity with Specific Chemical Species

The reactivity of this compound with other chemical species is dictated by the nature of the arsenic-carbon bonds and the presence of a lone pair of electrons on the arsenic atom.

Trialkylarsines, in general, can act as nucleophiles due to the lone pair of electrons on the arsenic atom. This allows them to react with a variety of electrophiles. For example, they can react with alkyl halides in quaternization reactions to form tetraalkylarsonium salts. They can also coordinate to metal centers, acting as ligands in coordination complexes.

The arsenic-carbon bonds in this compound can be susceptible to cleavage by strong acids or bases, although they are generally more stable to hydrolysis than the corresponding bonds in organometallic compounds of more electropositive metals.

Reactions with oxidizing agents can lead to the oxidation of the arsenic center from the +3 to the +5 oxidation state. For instance, reaction with halogens can form dihalotrialkylarsoranes.

The reactivity with reducing agents is less common for trialkylarsines, as the arsenic atom is already in a low oxidation state.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics provides insights into the rates and mechanisms of chemical reactions involving this compound, while thermodynamics helps to understand the feasibility and energy changes associated with these reactions.

As discussed in Section 5.1.1, the kinetics of the thermal decomposition of this compound have been quantified through its Arrhenius parameters. The activation energy (Ea) derived from the provided equation is approximately 187 kJ/mol. This value represents the minimum energy required for the decomposition reaction to occur and is a key parameter in understanding its thermal stability.

Spectroscopic and Advanced Characterization of Triisopropylarsine and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide detailed information about the molecular framework and the specific functional groups present.

Analysis of Molecular Vibrations and Modes

The triisopropylarsine molecule, As[CH(CH₃)₂]₃, possesses a variety of vibrational modes. These can be broadly categorized as stretching (changes in bond length) and bending or deformation (changes in bond angle) vibrations. The key vibrations include:

C-H Stretching: Vibrations associated with the methyl (CH₃) and methine (CH) groups of the isopropyl ligands. These are typically high-frequency modes.

C-H Bending/Deformation: Scissoring, rocking, wagging, and twisting motions of the CH₃ and CH groups.

As-C Stretching: The vibration of the arsenic-carbon bonds. These are of lower frequency due to the heavier mass of the arsenic atom.

Skeletal Vibrations: Complex vibrations involving the C-C bonds of the isopropyl groups and the C-As-C framework.

The activity of these modes in FTIR or Raman spectroscopy depends on the selection rules. A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in the molecule's polarizability. For a molecule like this compound with relatively low symmetry, many vibrations are expected to be active in both spectra.

Identification of Functional Groups and Structural Motifs

Based on typical group frequencies and comparison with similar organometallic compounds, the expected vibrational bands for this compound are summarized below.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H Stretching (asymmetric & symmetric) | 2970 - 2860 | FTIR & Raman |

| CH₃ Deformation (asymmetric) | ~1465 | FTIR & Raman |

| CH₃ Deformation (symmetric) | ~1380 and ~1365 | FTIR & Raman |

| C-C Stretching | 1200 - 800 | FTIR & Raman |

| As-C Stretching | 600 - 500 | FTIR & Raman |

| C-As-C Deformation | < 400 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

Multi-Nuclear NMR Analysis (e.g., ¹H, ¹³C, ⁷⁵As, ³¹P if applicable)

A comprehensive NMR analysis of this compound involves observing multiple nuclei.

¹H NMR: The proton NMR spectrum is expected to be simple, reflecting the symmetry of the three identical isopropyl groups. It should feature two distinct signals: a septet for the methine (CH) proton, split by the six equivalent protons of the two adjacent methyl groups, and a doublet for the methyl (CH₃) protons, split by the single adjacent methine proton.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should similarly show two signals, corresponding to the methine and methyl carbons of the isopropyl groups.

⁷⁵As NMR: Arsenic has one NMR-active isotope, ⁷⁵As, which is 100% abundant. huji.ac.il However, it is a quadrupolar nucleus (spin I = 3/2), which means it interacts with electric field gradients in the molecule. huji.ac.il This interaction typically leads to very broad resonance signals, often making them difficult to observe with high resolution. huji.ac.il For trialkylarsines in symmetric environments, the chemical shifts are expected in a specific range, but a precise value for this compound is not readily available in the literature.

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| -CH(CH₃)₂ | 1.5 - 2.5 | Septet | ~7 |

| -CH(CH₃)₂ | 1.0 - 1.5 | Doublet | ~7 |

| ¹³C NMR | |||

| -CH(CH₃)₂ | 25 - 35 | CH | N/A |

| -CH(CH₃)₂ | 20 - 30 | CH₃ | N/A |

Elucidation of Solution-Phase Structure and Dynamics

The NMR data confirms the molecular structure of this compound as having three equivalent isopropyl groups attached to a central arsenic atom. The simplicity of the spectra indicates that, on the NMR timescale, there is free rotation around the As-C and C-C bonds. In derivatives, such as adducts formed with metal halides (e.g., GaCl₃·As(i-Pr)₃), changes in the chemical shifts of the isopropyl protons and carbons would provide evidence of coordination to the arsenic atom and information about the resulting electronic and structural changes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

For a saturated alkyl-substituted arsine like this compound, the valence electrons are primarily located in sigma (σ) bonds (As-C, C-C, C-H) and in a non-bonding lone pair orbital (n) on the arsenic atom. The expected electronic transitions are of high energy:

n → σ* transition: Excitation of an electron from the arsenic lone pair to an anti-bonding sigma orbital of an As-C bond.

σ → σ* transition: Excitation of an electron from a bonding sigma orbital (e.g., As-C or C-C) to its corresponding anti-bonding orbital.

These transitions require high-energy photons, meaning that this compound is expected to absorb light in the far-ultraviolet region, likely at wavelengths below 220 nm. shu.ac.uk Consequently, the compound is colorless and does not exhibit significant absorption in the standard near-UV-Visible range (220-800 nm). The absence of a chromophore (a conjugated π-system) means that the molecule is not expected to be fluorescent.

Electronic Transitions and Molecular Orbitals

The electronic transitions of trialkylarsines like this compound are primarily of the σ → σ* and n → σ* types. These transitions involve the excitation of an electron from a bonding (σ) or non-bonding (n) molecular orbital to an anti-bonding (σ*) molecular orbital.

σ → σ Transitions:* These transitions involve electrons in the arsenic-carbon sigma bonds. A significant amount of energy is required to excite these electrons to the corresponding anti-bonding orbitals. Consequently, these absorption bands are typically found in the vacuum ultraviolet region of the electromagnetic spectrum, at wavelengths below 200 nm.

n → σ Transitions:* this compound possesses a lone pair of non-bonding electrons (n) on the arsenic atom. The excitation of one of these electrons to an anti-bonding sigma orbital (σ) of an As-C bond requires less energy than a σ → σ transition. These transitions are therefore observed at longer wavelengths, generally in the range of 200-300 nm in the UV-visible spectrum. The precise wavelength and intensity of these absorptions can be influenced by the solvent polarity and the steric and electronic nature of the alkyl groups.

The molecular orbital (MO) diagram of a simple trialkylarsine, such as trimethylarsine (B50810), provides a foundational understanding applicable to this compound. The arsenic atom's valence orbitals (one 4s and three 4p) combine with the appropriate symmetry-adapted linear combinations of the carbon orbitals from the three isopropyl groups to form molecular orbitals. The highest occupied molecular orbital (HOMO) is typically the non-bonding orbital localized on the arsenic atom, corresponding to the lone pair. The lowest unoccupied molecular orbitals (LUMOs) are the anti-bonding σ* orbitals associated with the As-C bonds. The energy gap between the HOMO and LUMO dictates the wavelength of the n → σ* electronic transition.

Table 1: General Electronic Transitions in Trialkylarsines

| Transition Type | Orbitals Involved | Typical Wavelength Region | Relative Energy |

|---|---|---|---|

| σ → σ | Bonding (As-C) to Anti-bonding (As-C) | < 200 nm (Vacuum UV) | High |

| n → σ | Non-bonding (As lone pair) to Anti-bonding (As-C) | 200 - 300 nm (UV) | Lower |

Luminescence Properties of this compound Complexes

While this compound itself is not typically luminescent, its coordination complexes with certain metal ions, particularly d¹⁰ coinage metals like copper(I), silver(I), and gold(I), can exhibit interesting photophysical properties. The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or cluster-centered (if applicable) excited states.

Recent studies have shown that arsine ligands can be preferable to phosphine (B1218219) ligands in the fabrication of Cu(I)-based materials exhibiting thermally activated delayed fluorescence (TADF). mdpi.com The stronger spin-orbit coupling effect of arsenic, in comparison to phosphorus, can accelerate the rates of emission. mdpi.com For instance, copper(I) complexes with the tris(2-pyridyl)arsine ligand display moderate photoluminescence quantum yields (10-14%) at room temperature in the solid state. mdpi.com The emission is tentatively assigned to thermally activated delayed fluorescence of a (M+X)LCT type, where M is Cu, L is the arsine ligand, and X is a halide. mdpi.com

Gold(I) complexes are also well-known for their luminescent properties, which are often influenced by aurophilic (Au···Au) interactions in the solid state. While many luminescent gold(I) complexes feature phosphine ligands, the principles extend to arsine ligands. The emission properties are highly dependent on the coordination environment and the nature of other ligands in the complex. rsc.orgnih.gov Complexes of gold(I) with PNP-based ligands (where P is phosphorus) have been shown to be luminescent both in solution and in the solid state, a property linked to the presence of strong intramolecular aurophilic interactions. acs.org It is expected that analogous this compound gold(I) complexes could exhibit similar luminescence, with the bulky isopropyl groups potentially influencing the extent of intermolecular interactions and thus the solid-state emission properties.

Table 2: Luminescence Characteristics of Representative Coinage Metal-Arsine/Phosphine Complexes

| Complex Type | Ligand Type | Emission Origin (Tentative) | Observed Emission | Key Factor |

|---|---|---|---|---|

| Cu(I) Halide | Tris(2-pyridyl)arsine | TADF ((M+X)LCT) | Green to Orange | Strong spin-orbit coupling of As |

| Au(I) Cationic Dimer | PNP-type phosphine | Ligand- or Metal-Centered | Varies with ligand | Aurophilic interactions |

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for the characterization of this compound and its derivatives, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of a compound. libretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₉H₂₁As), the exact mass can be calculated based on the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and arsenic (⁷⁵As = 74.921596 Da). The ability of HRMS to provide an exact mass is a definitive method for confirming the elemental composition of newly synthesized this compound derivatives and complexes. reddit.com

Fragmentation Pathways Analysis

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of a compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. For trialkylarsines, fragmentation often involves the cleavage of arsenic-carbon and carbon-carbon bonds.

A common fragmentation pathway for tertiary arsines is the loss of one of the alkyl groups as a radical, leading to the formation of a diisopropylarsenium cation, [(CH(CH₃)₂)₂As]⁺. Further fragmentation can occur through the loss of propene (C₃H₆) from the isopropyl groups, a process analogous to the McLafferty rearrangement in other organic molecules. The analysis of these fragmentation patterns allows for the confirmation of the structure of the trialkylarsine and can be used to distinguish between isomers. libretexts.orglibretexts.org

Table 3: Predicted Major Fragments for this compound in EI-MS

| Fragment Ion | Proposed Structure | m/z (Nominal) | Formation Pathway |

|---|---|---|---|

| [As(C₃H₇)₃]⁺• | Molecular Ion | 204 | Electron Ionization |

| [As(C₃H₇)₂]⁺ | Diisopropylarsenium | 161 | Loss of a propyl radical |

| [AsH(C₃H₇)]⁺ | Isopropylarsenium | 119 | Loss of propene from [As(C₃H₇)₂]⁺ |

| [C₃H₇]⁺ | Isopropyl cation | 43 | Cleavage of As-C bond |

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement in the solid state.

Solid-State Structural Determination

For example, the crystal structure of chloro(tri-'propylphosphine)gold(I), a phosphine analog, has been determined. bohrium.com It was found that halido(phosphine)gold(I) complexes can aggregate into different structural motifs via Au···Au contacts, and that steric overcrowding from bulky ligands can prevent these interactions. bohrium.com It is therefore expected that in a potential crystal structure of a simple gold(I) complex of this compound, such as chloro(this compound)gold(I), the bulky isopropyl groups would likely prevent the formation of extended polymeric chains through auriophilic interactions, favoring a monomeric structure in the solid state.

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. carleton.edu It is used for phase identification, to assess sample purity, and can provide information on the unit cell dimensions of a crystalline solid. acs.org For derivatives of this compound that are not amenable to single-crystal growth, PXRD can be a primary method for structural characterization. The diffraction pattern obtained from a powdered sample of a this compound derivative would serve as a unique fingerprint for that specific crystalline phase. researchgate.net

Table 4: Representative Crystallographic Data for a Related Gold(I)-Phosphine Complex

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Chloro(triphenylphosphine)gold(I) | Orthorhombic | P2₁2₁2₁ | Linear coordination geometry at Au(I) | wikipedia.org |

| Chloro(tri-'propylphosphine)gold(I) | Not specified in abstract | Not specified in abstract | Individual molecules with no Au...Au contacts | bohrium.com |

Polymorphism and Crystal Engineering Studies

The phenomenon of polymorphism, where a compound crystallizes into multiple distinct crystalline forms, is contingent on a delicate balance of intermolecular forces. In the case of this compound and its derivatives, the dominant steric hindrance presented by the three isopropyl substituents largely governs the crystal packing. This steric bulk can limit the formation of diverse polymorphic structures by imposing significant constraints on how the molecules can arrange themselves in a crystal lattice.

Influence of Steric Hindrance on Crystal Packing:

Crystal Engineering with this compound Derivatives:

Crystal engineering seeks to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. While no studies have been identified that specifically focus on engineering the crystal structure of this compound itself, the principles can be applied to its derivatives and coordination complexes.

Analysis of a Representative Crystal Structure:

To illustrate the solid-state behavior of a this compound-containing compound, we can consider a hypothetical metal complex, [M(As(i-Pr)₃)₂X₂] (where M is a metal, and X is an anionic ligand). The crystallographic data for such a complex would reveal key structural parameters.

Hypothetical Crystallographic Data for a this compound Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 15.678 |

| c (Å) | 10.987 |

| β (°) | 98.76 |

| Volume (ų) | 2105.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.567 |

Note: This data is hypothetical and for illustrative purposes only.

In such a structure, the arrangement of the [M(As(i-Pr)₃)₂X₂] molecules would be dictated by the need to accommodate the bulky this compound ligands. The packing would likely be dominated by weak van der Waals interactions between the hydrogen atoms of the isopropyl groups of adjacent molecules. The absence of strong hydrogen bond donors or acceptors on the this compound moiety itself limits the possibilities for forming robust, hydrogen-bonded networks, which are a common tool in crystal engineering.

Computational Chemistry and Theoretical Studies of Triisopropylarsine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, which solve the Schrödinger equation for molecular systems, provide profound insights into the behavior and properties of molecules at the atomic level. rsc.org These methods are broadly categorized into ab initio and Density Functional Theory (DFT). Ab initio methods calculate everything from first principles without experimental parameters, offering high accuracy that can be systematically improved. researchgate.net DFT, a versatile alternative, focuses on the electron density to determine the electronic properties of atoms and molecules, providing a favorable balance between computational cost and accuracy. rsc.orgmedium.comgoogle.com Both DFT and ab initio approaches are used to calculate geometries, vibrational frequencies, and reaction enthalpies for organoarsenic and related species. nih.govspectroscopyonline.comnih.gov While specific published ab initio or DFT studies focusing solely on the geometry and electronic structure of isolated triisopropylarsine are not widely available, the principles of these methods are routinely applied to analogous organoarsenic compounds. nih.govethernet.edu.etscite.ai For instance, DFT has been used to explore the sulfonamide-sulfonimide tautomerism in N-heterocyclic arenesulfonamides, highlighting its utility in determining the relative energies of different molecular forms. nih.gov

Electronic structure analysis investigates the distribution and energy of electrons within a molecule, which dictates its chemical reactivity, stability, and physical properties. wikipedia.org This involves examining molecular orbitals (MOs), charge distribution, and electrostatic potential surfaces. nih.gov For organoarsenic compounds, the electronic structure around the arsenic atom is of particular interest. In trivalent trialkylarsines, the orbitals involved in bonding have a high degree of p-character. rsc.org Quantum chemical calculations can map the electrostatic potential, as has been done for molecules like trimethylarsine (B50810) oxide (Me₃AsO) and trimethylphosphine (B1194731) selenide (B1212193) (Me₃PSe), revealing regions of high or low electron density that are crucial for intermolecular interactions. nih.gov For this compound, analysis would likely focus on the nature of the arsenic lone pair, the polarity of the As-C bonds, and how the bulky isopropyl groups influence the electron density at the arsenic center through inductive and steric effects. Such analysis helps in understanding its behavior as a ligand in coordination chemistry. wikipedia.org

Geometry optimization is a computational process that adjusts the positions of atoms in a molecule to find the most energetically favorable configuration, corresponding to a local or global minimum on the potential energy surface. spectroscopyonline.comnih.gov This optimized structure is a prerequisite for many other calculations, such as vibrational frequencies and reaction energetics. medium.com DFT methods, often paired with various basis sets, are powerful tools for accurately predicting molecular structures. spectroscopyonline.com

While a specific, published geometry optimization for this compound was not identified in the surveyed literature, data from related trivalent arsenic and phosphorus compounds allow for a reasoned estimation of its structural parameters. The arsenic-carbon bond length and the C-As-C bond angles are key parameters. In dibridgehead diarsines, the bond angles around the trivalent arsenic atom average around 96.0°, indicating significant p-character in the bonding orbitals. rsc.org In less constrained trialkylarsines, this angle is expected to be larger but still less than the ideal tetrahedral angle of 109.5°. The bulky isopropyl groups in this compound would likely lead to increased steric strain, potentially widening the C-As-C angle compared to less substituted arsines like trimethylarsine.

| Parameter | Predicted Value | Basis for Prediction |

|---|---|---|

| As-C Bond Length | ~1.96 - 1.99 Å | Based on typical As-C single bond lengths in other trialkylarsines. Steric bulk of isopropyl groups may slightly elongate the bond compared to trimethylarsine. |

| C-As-C Bond Angle | ~98° - 102° | Expected to be larger than in smaller trialkylarsines (e.g., trimethylarsine, ~96°) due to the steric repulsion between bulky isopropyl groups, but still reflecting high p-character of As bonding orbitals. rsc.org |

| C-C-H Bond Angle | ~109.5° | Standard tetrahedral geometry expected for the sp³ hybridized carbon atoms of the isopropyl groups. |

| As-C-C Bond Angle | ~110° - 115° | Steric pressure between the isopropyl groups may cause this angle to open slightly from the ideal tetrahedral angle. |

Computational chemistry is instrumental in determining the thermodynamics and kinetics of chemical reactions, including the identification of transient intermediates and transition states. nih.gov A study of the thermal decomposition of this compound was conducted under static conditions between 265-297°C. researchgate.net The kinetics of the decomposition were determined, yielding an Arrhenius equation that describes the temperature dependence of the reaction rate. researchgate.net From this equation, key energetic parameters can be extracted. researchgate.net The mechanism of thermal decomposition for alkyl organoelement compounds often involves radical intermediates. researchgate.net Computational modeling of such a process for this compound would involve calculating the bond dissociation energies (BDEs) of the As-C bonds to predict the initial homolytic cleavage step, forming an isopropyl radical and a diisopropylarsinyl radical. Subsequent steps, such as hydrogen abstraction or further fragmentation, and the associated energy barriers could be mapped out to elucidate the complete reaction mechanism.

| Parameter | Value | Notes |

|---|---|---|

| Temperature Range | 265-297 °C | The temperature range over which the experimental study was conducted. |

| Arrhenius Equation | log k = (13.1 ± 0.5) - (187000 ± 8000) / 2.3RT | Describes the temperature dependence of the decomposition rate constant, k. The energy term is in J/mol. |

| Activation Energy (Ea) | 187 ± 8 kJ/mol | The experimental apparent activation energy for the overall decomposition process, calculated from the Arrhenius equation. |

| Pre-exponential Factor (A) | 1013.1 ± 0.5 s-1 | Related to the frequency of collisions in the correct orientation for reaction. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govacs.org By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, diffusion, and interactions within a system, bridging the gap between theoretical models and experimental observations. rsc.org This technique is widely applied to characterize biomolecular systems, including protein-ligand interactions and membrane dynamics. nih.gov In the context of organoarsenic compounds, MD simulations have been used to investigate the structural and dynamical properties of arsenic-substituted lipid bilayers and to unravel the binding behavior of arsenic species with enzymes. nih.govresearchgate.net

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, and their relative energies. researchgate.net For a molecule like this compound, the key conformational flexibility lies in the rotation around the three As-C bonds and the C-C bonds within the isopropyl groups. The bulky nature of the isopropyl groups leads to significant steric hindrance, which will govern the preferred conformations. nih.gov The goal of the molecule is to adopt a conformation that minimizes these steric clashes. rsc.org

While specific MD studies on this compound are not detailed in the available literature, analysis of related bulky phosphine (B1218219) and arsine ligands is instructive. nih.govpsu.educmu.edu The conformational space of such ligands is explored to understand how their shape and flexibility influence their coordination to metal centers. cmu.edu For this compound, MD simulations would likely reveal a "propeller-like" twisting of the three isopropyl groups around the central arsenic atom. The dynamics would involve correlated rotations that allow the methyl groups to avoid each other. The energy landscape would show deep minima for staggered conformations and high barriers for eclipsed conformations, with the height of the barriers indicating the degree of steric hindrance. rsc.org

The processes of a ligand binding to and dissociating from a metal center are fundamental to catalysis and coordination chemistry. researchgate.netnih.gov MD simulations can model these events, providing insight into the mechanism, kinetics, and thermodynamics of ligand exchange. nih.govchemrxiv.org The kinetics of ligand substitution in metal carbonyl complexes involving arsine ligands have been studied experimentally, often revealing dissociative mechanisms where the rate-determining step is the breaking of the metal-ligand bond. researchgate.net

MD simulations of this compound as a ligand would be valuable for understanding its role in transition-metal catalysis. The simulations could model the approach of the arsine to a metal center, the formation of the coordinate bond, and its eventual dissociation. The bulky isopropyl groups would be expected to influence both the kinetics and thermodynamics of these processes. The steric demand of the ligand could weaken the metal-arsine bond, potentially leading to faster dissociation rates compared to less bulky ligands. cmu.edu Furthermore, simulations could explore the associative and dissociative pathways for ligand exchange, where the ligand either adds to the complex before another departs or departs before the new one adds. chemrxiv.org These computational studies provide mechanistic insights that are often difficult to obtain through experimental techniques alone. nih.gov

Mechanistic Modeling and Transition State Theory of this compound

The thermal decomposition and reactivity of organometallic compounds like this compound are of significant interest, particularly in the context of materials science and chemical vapor deposition processes. Computational chemistry provides a powerful lens through which to understand the intricate mechanisms governing these reactions. By employing mechanistic modeling and transition state theory, researchers can elucidate reaction pathways and predict kinetic parameters, offering insights that are often difficult to obtain through experimental means alone.

Prediction of Reaction Pathways

The prediction of reaction pathways for the decomposition of this compound involves identifying the most energetically favorable routes through which the molecule breaks down into smaller, more stable fragments. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for the postulation of likely reaction mechanisms based on studies of similar organoarsenic and other organometallic compounds. These studies often employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction. mdpi.comnih.gov

The primary decomposition pathways for this compound are expected to involve the cleavage of the arsenic-carbon (As-C) bonds and carbon-hydrogen (C-H) bonds within the isopropyl groups. Two principal mechanisms are generally considered:

Homolytic Cleavage: This pathway involves the breaking of the As-C bond to form a triisopropylarsinyl radical and an isopropyl radical. Subsequent reactions of these radical species would lead to the final products.

β-Hydride Elimination: This is a common decomposition pathway for many organometallic compounds with alkyl groups that have a hydrogen atom on the β-carbon. In this concerted process, a β-hydrogen atom is transferred to the arsenic atom, leading to the formation of propene and diisopropylarsine (B14637816). This can be followed by further decomposition of the diisopropylarsine.

Computational models can predict the viability of these pathways by locating the transition state for each proposed step and calculating the associated energy barrier. canterbury.ac.nz The reaction pathway with the lowest activation energy is generally considered the most favorable.

For instance, a hypothetical reaction network for the initial decomposition steps of this compound could be computationally explored. The table below illustrates potential primary reaction pathways that could be investigated using computational methods.

| Pathway | Description | Reactant | Intermediate(s) | Product(s) |

|---|---|---|---|---|

| 1 | Homolytic As-C Bond Cleavage | As(i-C₃H₇)₃ | •As(i-C₃H₇)₂ + •i-C₃H₇ | Further radical reactions |

| 2 | β-Hydride Elimination | As(i-C₃H₇)₃ | [Transition State] | HAs(i-C₃H₇)₂ + C₃H₆ |

Further computational analysis would involve exploring the subsequent reactions of the intermediates, such as the decomposition of diisopropylarsine or the reactions of the isopropyl radical, to build a comprehensive reaction network. ajchem-a.com

Calculation of Activation Barriers

The general workflow for calculating activation barriers using computational chemistry involves:

Geometry Optimization: The structures of the reactant(s), product(s), and the transition state are optimized to find their lowest energy conformations. mdpi.com

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (exactly one imaginary frequency). mdpi.com

Energy Calculation: The electronic energies of the optimized structures are calculated with a high level of theory. The activation barrier is then determined as the difference in energy between the transition state and the reactants. nih.gov

Experimental studies on the thermal decomposition of this compound have been conducted under static conditions in the temperature range of 265-297°C. researchgate.net The temperature dependence of the rate of decomposition was described by the Arrhenius equation:

log k = 13.1 ± 0.5 - (187000 ± 8000) / 2.3RT researchgate.net

From this equation, an experimental activation energy of 187 ± 8 kJ/mol can be derived. researchgate.net This experimental value serves as a crucial benchmark for theoretical calculations. Computational chemists would aim to reproduce this value by modeling the rate-determining step of the decomposition mechanism.

The following table presents a hypothetical comparison of the experimental activation energy with plausible calculated values for the proposed primary decomposition pathways of this compound. It is important to note that these calculated values are illustrative and would need to be determined through specific quantum chemical calculations.

| Decomposition Pathway | Experimental Activation Energy (kJ/mol) | Hypothetical Calculated Activation Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Overall Decomposition | 187 ± 8 researchgate.net | N/A | Experimental |

| Homolytic As-C Bond Cleavage | N/A | ~200-250 | DFT (e.g., B3LYP/6-311+G(d,p)) |

| β-Hydride Elimination | N/A | ~170-200 | DFT (e.g., B3LYP/6-311+G(d,p)) |

Based on general principles of organometallic chemistry, the β-hydride elimination pathway is often kinetically more favorable than homolytic bond cleavage. The hypothetical calculated values in the table reflect this trend. A calculated activation barrier for β-hydride elimination that closely matches the experimental value of 187 kJ/mol would provide strong evidence that this is the rate-determining step in the thermal decomposition of this compound under the studied conditions. researchgate.net

Applications of Triisopropylarsine As a Precursor in Advanced Materials Science

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor Applications

Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metalorganic Vapour-Phase Epitaxy (MOVPE), is a cornerstone technique for the fabrication of complex semiconductor multilayer structures. mdpi.comwikipedia.org The process involves introducing highly pure gaseous precursor compounds into a reactor where they decompose upon contacting a heated substrate, leading to the growth of a crystalline thin film. wikipedia.org This method is critical for producing III-V compound semiconductors, such as Gallium Arsenide (GaAs), which are fundamental to many optoelectronic devices. illinois.edu

A standard MOCVD process for GaAs growth uses a combination of a group-III precursor, like trimethylgallium, and a group-V precursor, typically the highly toxic gas arsine (AsH₃). illinois.edu The extreme toxicity of arsine has prompted significant research into safer, liquid organometallic arsenic sources. illinois.eduresearchgate.net Triisopropylarsine has been explored as one such alternative. For any compound to be a viable MOCVD precursor, its thermal decomposition (pyrolysis) characteristics are critical. wikipedia.org The precursor must be volatile enough to be transported into the reactor but stable enough to not decompose prematurely. mdpi.com It should then decompose cleanly at the substrate surface within a specific temperature window to enable high-quality film growth. mdpi.com

Research into the thermal properties of this compound has provided insight into its suitability for MOCVD. A study on its thermal decomposition under static conditions determined its kinetic parameters. This research is fundamental to establishing the temperature range required for its use in a deposition process.

Table 1: Thermal Decomposition Kinetics of this compound

| Parameter | Value | Temperature Range (°C) | Initial Concentration (mol/l) |

|---|---|---|---|

| Activation Energy (Ea) | 187,000 ± 8,000 J/mol | 265-297 | 8.9 x 10⁻³ |

| Pre-exponential Factor (log A) | 13.1 ± 0.5 s⁻¹ | 265-297 | 8.9 x 10⁻³ |

This table presents the kinetic parameters for the thermal decomposition of this compound as determined in a study under static conditions. researchgate.net

The data indicates that this compound decomposes in a temperature range (265-297°C) that could be compatible with low-temperature MOCVD growth processes. researchgate.net The controlled decomposition is essential to minimize the incorporation of impurities, such as carbon, into the growing epitaxial layer, which can be a challenge with metal-organic precursors. mdpi.com

Synthesis of Arsenic-Containing Nanomaterials

The synthesis of arsenic-containing nanomaterials, particularly quantum dots like Indium Arsenide (InAs), is an area of intense research due to their applications in near-infrared optoelectronics. These syntheses often rely on highly reactive and hazardous arsenic precursors. While this compound's properties as a volatile arsenic source could theoretically make it a candidate for such applications, detailed research findings specifically documenting its use for the synthesis of arsenic-containing nanomaterials are not prominent in the available scientific literature.

Role in Semiconductor Fabrication and Doping

Semiconductor doping is the process of intentionally introducing impurities into a pure semiconductor to modulate its electrical properties. harvard.edu Arsenic is a well-established n-type dopant for silicon, meaning it introduces excess electrons that increase conductivity. americanelements.com This process can be carried out using vapor-phase epitaxy, where a gas containing the dopant precursor is introduced into the reactor. harvard.edu The search for safer alternatives to arsine gas is also relevant in this context. As a volatile organoarsenic compound, this compound could potentially serve as a source for arsenic doping. However, specific studies detailing its application and efficacy as a doping agent in semiconductor fabrication are not widely reported in the surveyed literature.

Development of Novel Functional Materials

Functional materials are designed to possess specific properties for applications in areas like electronics, optics, or catalysis. rsc.org MOCVD is a versatile technique for producing a wide array of these materials, where the choice of precursor is crucial in defining the final properties of the film or coating. wikipedia.orgmdpi.com While this compound serves as a molecular source of arsenic, its application in the development of novel functional materials beyond the scope of traditional III-V semiconductors is not a focus of current published research.

Emerging Research Directions and Future Perspectives in Triisopropylarsine Chemistry

Integration with Supramolecular Chemistry